molecular formula C7H11ClN2O2S B2986646 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-97-2

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2986646
CAS No.: 1156603-97-2
M. Wt: 222.69
InChI Key: IPROHKMRBNXXDG-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by a pyrazole ring substituted with a tert-butyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-tert-butyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{1-tert-Butyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a tert-butyl group.

    1-tert-Butyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position instead of the 4-position.

    tert-Butylsulfinyl chloride: Contains a sulfinyl chloride group instead of a sulfonyl chloride group.

Uniqueness: 1-tert-Butyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a tert-butyl group and a sulfonyl chloride group on the pyrazole ring. This combination imparts distinct reactivity and steric properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

1-tert-butylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-5-6(4-9-10)13(8,11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROHKMRBNXXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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